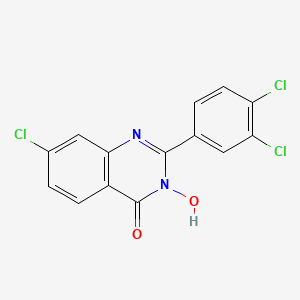

7-Chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one

Description

7-Chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one is a quinazolinone derivative characterized by a chloro-substituted quinazolinone core, a 3,4-dichlorophenyl group at position 2, and a hydroxyl group at position 2. Quinazolinones are heterocyclic compounds with diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties.

Properties

IUPAC Name |

7-chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3N2O2/c15-8-2-3-9-12(6-8)18-13(19(21)14(9)20)7-1-4-10(16)11(17)5-7/h1-6,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTILEYKJFADBTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one typically involves the reaction of 3,4-dichloroaniline with 2-chlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting intermediate is then cyclized to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of 7-Chloro-2-(3,4-dichlorophenyl)-3-quinazolinone.

Reduction: Formation of 7-Chloro-2-(3,4-dichlorophenyl)-3-hydroxy-1,2-dihydroquinazolin-4-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s quinazolinone core is shared with several analogs, but substituent variations critically influence activity and physicochemical properties. Key comparisons include:

Physicochemical Properties

- Solubility : The target compound’s multiple chlorine atoms reduce aqueous solubility, whereas the methoxy and trifluoromethyl groups in analogs () may improve it.

- Lipophilicity (LogP) : The trifluoromethyl derivative () likely has higher LogP than the target compound due to the CF₃ group. The mercapto analog () may exhibit intermediate lipophilicity .

- Synthetic Accessibility : The target compound’s synthesis likely involves halogenation and coupling reactions, similar to ’s Suzuki-Miyaura methods for aryl boronic acid additions. Urea-based analogs () require carbodiimide-mediated couplings .

Research Findings and Gaps

- : Di-substituted ureas with 3,4-dichlorophenyl groups show growth inhibition, suggesting the target compound’s dichlorophenyl moiety is critical for bioactivity .

- : Substituent variations at position 2 (e.g., trifluoromethyl, isopropyl) significantly alter target selectivity and pharmacokinetics, though direct comparative data are lacking .

- Key Gap: No studies in the provided evidence directly compare the target compound with its analogs.

Biological Activity

7-Chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one is a synthetic compound belonging to the quinazolinone class, recognized for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential anti-inflammatory and anticancer properties, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- A chloro substituent at the 7-position.

- A dichlorophenyl group at the 2-position.

- A hydroxy group at the 3-position.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 319.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves cyclization of anthranilic acid with chlorinated anilines, followed by chlorination and hydroxylation steps. The reaction conditions are crucial for achieving high yields and purity.

The biological activity of this compound is attributed to its ability to:

- Inhibit specific enzymes by binding to their active sites.

- Modulate signal transduction pathways related to inflammation and cell proliferation.

- Intercalate into DNA, potentially disrupting cellular functions leading to apoptosis in cancer cells.

Anticancer Activity

Research has shown that quinazolinone derivatives exhibit significant inhibitory effects against various cancer cell lines. For instance, studies indicate that this compound can effectively inhibit the growth of tumor cells through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Antiviral Activity

Recent studies have highlighted the potential of quinazolinone derivatives, including this compound, against viral infections such as SARS-CoV-2 and MERS-CoV. Specifically, derivatives have shown promising IC50 values indicating effective inhibition of viral replication without significant cytotoxicity.

Table 2: Biological Activity Summary

| Activity Type | Observed Effects | IC50 Values |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | Varies by cell line |

| Anti-inflammatory | Reduction in cytokine levels | Not specified |

| Antiviral | Inhibition of SARS-CoV-2 replication | < 0.25 μM (for similar derivatives) |

Case Studies

- Anticancer Studies : A study demonstrated that compounds similar to this compound showed significant cytotoxicity against human cancer cell lines with IC50 values ranging from low micromolar concentrations.

- Antiviral Research : Another research highlighted that certain derivatives exhibited potent antiviral activity against SARS-CoV-2 with no observed cytotoxicity at concentrations above 25 μM, showcasing their potential as therapeutic agents against viral infections.

Q & A

Q. What are the recommended synthetic routes for 7-Chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one, and how can reaction conditions be optimized?

A common approach involves cyclization of substituted anthranilic acid derivatives. For example:

- Start with 3,4-dichlorophenyl isothiocyanate and 2-amino-5-chlorobenzoic acid to form a thiourea intermediate.

- Cyclize the intermediate under acidic conditions (e.g., HCl/ethanol) to yield the quinazolinone core .

- Optimize reaction temperature (80–100°C) and solvent polarity (e.g., DMF vs. ethanol) to improve yields. Catalysts like p-toluenesulfonic acid may enhance cyclization efficiency .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR : Analyze -NMR for aromatic proton environments (e.g., doublets for dichlorophenyl substituents at δ 7.4–8.1 ppm) and hydroxyl proton (δ 10–12 ppm, broad).

- IR : Confirm the presence of -OH (3200–3500 cm) and carbonyl (C=O, 1650–1700 cm) groups.

- X-ray crystallography : Resolve the crystal lattice to confirm regiochemistry and hydrogen-bonding networks (e.g., hydroxyl group interactions) .

Q. What safety precautions are critical when handling this compound?

- Use fume hoods and PPE (gloves, lab coats) due to potential skin/eye irritation (H313/H319) .

- Avoid inhalation (H333) by working in well-ventilated areas. Store in airtight containers under inert gas (N) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data (e.g., unexpected NMR peaks) for this compound?

- Perform 2D NMR (COSY, HSQC) to assign overlapping proton signals and verify connectivity.

- Use computational chemistry tools (e.g., Gaussian or MOE) to simulate spectra and compare with experimental data .

- Re-examine purification steps (e.g., column chromatography) to isolate impurities or tautomers .

Q. What strategies improve regioselectivity in electrophilic substitution reactions on the quinazolinone core?

Q. How does the hydroxyl group at C3 influence the compound’s stability and reactivity?

- Hydrogen bonding : The -OH group forms intramolecular H-bonds with the C4 carbonyl, stabilizing the planar quinazolinone structure but reducing solubility in nonpolar solvents.

- Oxidative sensitivity : The hydroxyl group may undergo oxidation under acidic conditions; stabilize via chelation (e.g., using metal ions) or derivatization (e.g., etherification) .

Q. What methodologies are suitable for assessing the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Use HPLC to monitor degradation products after exposure to pH 1–13 buffers at 40–60°C.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (likely >200°C due to aromatic stability) .

Data-Driven Research Questions

Q. How can researchers address discrepancies between computational binding affinity predictions and experimental bioactivity data?

- Re-optimize docking parameters : Adjust protonation states of the hydroxyl and dichlorophenyl groups in software like MOE or AutoDock.

- Validate experimental conditions : Ensure assays (e.g., enzyme inhibition) use physiologically relevant pH and ionic strength. Cross-reference with Protein Data Bank (PDB) entries for homologous targets .

Q. What in vitro assays are most effective for evaluating the compound’s pharmacological potential?

Q. How can synthetic byproducts or isomers be identified and minimized during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.